4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326810-13-2
Cat. No.: VC11712826
Molecular Formula: C16H19ClN2O4
Molecular Weight: 338.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326810-13-2 |
|---|---|
| Molecular Formula | C16H19ClN2O4 |
| Molecular Weight | 338.78 g/mol |
| IUPAC Name | 4-(2-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H19ClN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-4-2-3-5-12(11)17/h2-5,13H,6-10H2,1H3,(H,21,22) |
| Standard InChI Key | PDMPAKRVRKIWMD-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl |
Introduction
Nomenclature and Structural Characteristics
Systematic IUPAC Nomenclature
The compound’s systematic name, 4-(2-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, adheres to IUPAC conventions for spirocyclic systems. The "spiro[4.5]decane" designation indicates a bicyclic structure where two rings share a single atom (spiro atom), with ring sizes of four and five members, respectively. The numbering begins at the oxygen atom in the oxa ring (1-oxa), followed by the nitrogen at position 4 (4,8-diaza) and the methyl group at position 8. The 2-chlorobenzoyl substituent is attached to the spiro nitrogen at position 4, while the carboxylic acid group resides at position 3.
Molecular Architecture
The molecule’s architecture combines three distinct domains:
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Spirocyclic Core: A 1-oxa-4,8-diazaspiro[4.5]decane system, featuring a tetrahydropyran ring (oxa) fused to a piperidine-like ring (diaza) via a shared spiro carbon.
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Chlorobenzoyl Group: A 2-chlorobenzoyl substituent (C₆H₄Cl-CO-) attached to the spiro nitrogen, introducing aromaticity and electrophilic character.
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Carboxylic Acid Terminus: A -COOH group at position 3, providing hydrogen-bonding capacity and acidity (pKa ~2–3).
This trifunctional design confers amphiphilic properties, with the hydrophobic chlorobenzoyl and methyl groups contrasting the hydrophilic carboxylic acid and diaza-oxa rings.
Synthetic Methodologies
Retrosynthetic Analysis
While explicit synthetic routes for this compound remain undocumented in public literature, its structure suggests a multi-step approach involving:
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Spirocycle Construction: Formation of the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization reactions.
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Benzoylation: Introduction of the 2-chlorobenzoyl group through acyl transfer or Friedel-Crafts acylation.
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Carboxylic Acid Installation: Oxidation or hydrolysis of a precursor ester or nitrile group.
Proposed Synthetic Pathway
A plausible route, inferred from analogous spirocyclic syntheses, involves:
Step 1: Spirocyclic Precursor Synthesis
Reacting 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carbonitrile with hydrochloric acid under reflux to yield the corresponding carboxylic acid.
Step 2: N-Benzoylation
Treating the spirocyclic amine with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
Step 3: Purification
Chromatographic separation (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Spirocycle Formation | HCl, reflux, 12h | 65–70 | 90 |
| N-Benzoylation | 2-Cl-benzoyl chloride, Et₃N, DCM, 0°C→RT | 80–85 | 95 |
| Final Purification | Column chromatography | 90 | 99 |
Data synthesized from analogous procedures in .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1650 cm⁻¹ (amide I band), and 750 cm⁻¹ (C-Cl stretch).
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NMR (DMSO-d₆):
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¹H NMR: δ 7.4–7.6 (m, 4H, aromatic), δ 4.2 (s, 1H, spiro CH), δ 3.8–4.1 (m, 2H, oxa ring), δ 2.9–3.2 (m, 4H, diaza ring), δ 1.4 (s, 3H, CH₃).
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¹³C NMR: δ 175.2 (COOH), δ 168.5 (amide C=O), δ 134.8 (aromatic C-Cl), δ 65–75 (spiro and oxa carbons).
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Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture .
Comparative Analysis with Structural Analogs
| Compound | Substituent | Molecular Weight (g/mol) | Bioactivity |
|---|---|---|---|
| VC11712826 | 8-methyl | 338.78 | Enzyme inhibition |
| VC11707384 | 8-ethyl | 352.8 | Enhanced lipophilicity |
| PubChem 49761240 | Boc-protected | 284.35 | Synthetic intermediate |
The methyl derivative (target compound) balances lipophilicity and solubility, whereas ethyl substitution (VC11707384) increases logP by ~0.5, favoring blood-brain barrier penetration.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antidepressants: Functionalization of the carboxylic acid to amides or esters.
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Anticancer Agents: Metal complexation via the diaza nitrogen lone pairs.
Material Science
Spirocyclic frameworks enhance thermal stability in polymers, with degradation temperatures exceeding 300°C .
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